molecular formula C23H18ClNO4 B11627301 ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11627301
M. Wt: 407.8 g/mol
InChI Key: ZEOIRVWPRXICEL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that includes a naphthofuran core, a chlorophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylic acid in the presence of a base, followed by esterification with ethanol. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is unique due to its specific structural features, including the naphthofuran core and the chlorophenyl group.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

ethyl 4-[(3-chlorophenyl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H18ClNO4/c1-3-28-23(27)19-13(2)29-22-17-10-5-4-9-16(17)21(26)18(20(19)22)12-25-15-8-6-7-14(24)11-15/h4-12,26H,3H2,1-2H3

InChI Key

ZEOIRVWPRXICEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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